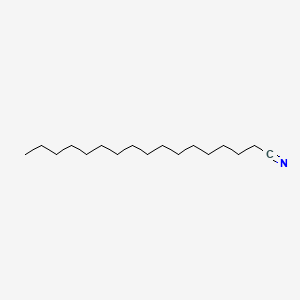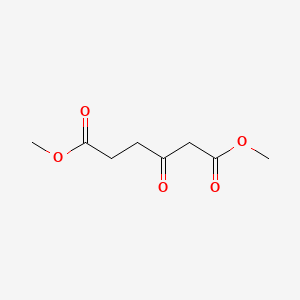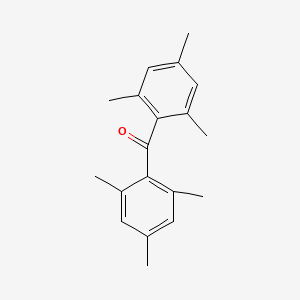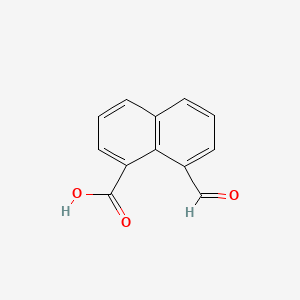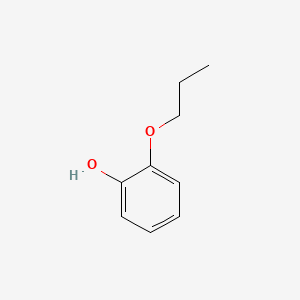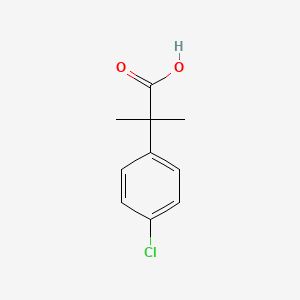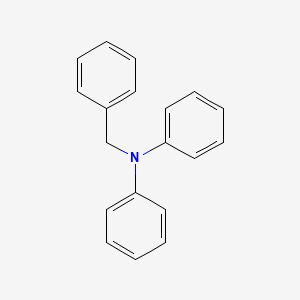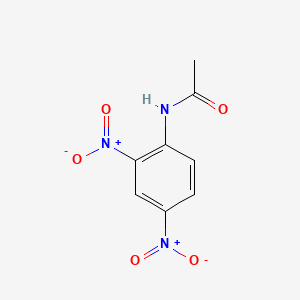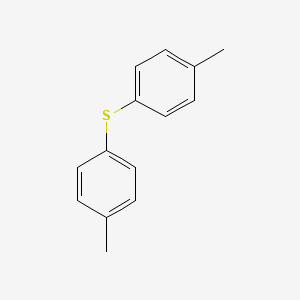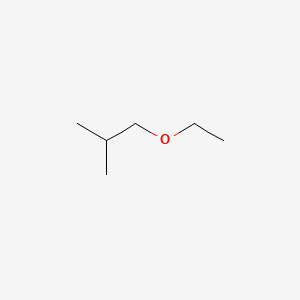
2,6-Dimethoxy-4-propylphenol
Übersicht
Beschreibung
2,6-Dimethoxy-4-propylphenol is an organic compound with the molecular formula C11H16O3. It is a phenolic compound characterized by the presence of two methoxy groups and a propyl group attached to the benzene ring. This compound is also known by its IUPAC name, 4-propylsyringol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-propylphenol typically involves the alkylation of syringol (2,6-dimethoxyphenol) with a propyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone. The reaction is usually conducted at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-propylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the stabilization of the phenoxy radical formed after hydrogen donation. Additionally, the compound may interact with cellular enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Allyl-2,6-dimethoxyphenol (Methoxyeugenol): Similar structure but with an allyl group instead of a propyl group.
2,6-Dimethoxyphenol (Syringol): Lacks the propyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: Contains a propenyl group instead of a propyl group.
Uniqueness: 2,6-Dimethoxy-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group influences its hydrophobicity and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWWEXPVKCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075067 | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.071-1.076 | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6766-82-1 | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is syringylpropane and where is it found?
A1: Syringylpropane is a phenolic compound and a major monolignol, serving as a key building block for lignin. Lignin is a complex polymer found in the cell walls of many plants, particularly woody plants, providing structural support and rigidity. [] Syringylpropane, alongside other monolignols like guaiacylpropane and p-hydroxyphenylpropane, contributes to the diverse structures and properties of lignin found across different plant species. [, ]
Q2: How does the presence of syringylpropane affect lignin structure?
A2: The ratio of syringylpropane (S) to guaiacylpropane (G) units significantly influences lignin's overall structure and properties. [] Compared to guaiacylpropane, syringylpropane has an additional methoxy group on its aromatic ring. This structural difference leads to a higher degree of methoxylation in lignin, which can affect its degree of polymerization, cross-linking, and ultimately, its physical properties. [, ] For example, lignins rich in syringylpropane units are typically found in hardwoods and tend to be less condensed and more easily degradable than the guaiacylpropane-rich lignins found in softwoods. [, , ]
Q3: How does the S/G ratio impact the degradation of lignin?
A3: A higher S/G ratio is generally associated with increased susceptibility to degradation. Studies on fungal degradation of wood have shown that birch lignin, with a higher S/G ratio, is broken down more readily than spruce lignin, which is predominantly composed of guaiacylpropane units. [, ] This preferential degradation is attributed to the presence of syringylpropane units and their influence on lignin structure. []
Q4: Can the syringylpropane content of lignin be modified in plants?
A4: Yes, research using the model plant Arabidopsis thaliana demonstrates that manipulating the expression of specific enzymes in the phenylpropanoid pathway can alter the syringylpropane content of lignin. Specifically, overexpressing Ferulate-5-hydroxylase (F5H), an enzyme involved in the biosynthesis of syringylpropane, can significantly increase the proportion of syringylpropane units in lignin. [, ] This finding suggests the potential for engineering lignin composition in plants for various applications, such as improved biofuel production.
Q5: What are the industrial implications of understanding syringylpropane's role in lignin?
A5: Syringylpropane content significantly influences the properties of lignocellulosic biomass and dictates its suitability for various industrial processes. [, ] For instance, a higher S/G ratio generally corresponds to easier lignin degradation during pulping processes in the paper industry, resulting in higher pulp yields and potentially reducing the need for harsh chemicals. [, ] This knowledge is crucial for optimizing existing processes and developing new technologies for biofuel production and other applications that utilize lignocellulosic biomass. [, ]
Q6: Are there analytical techniques specifically designed to study syringylpropane units in lignin?
A6: While various analytical techniques are employed to characterize lignin structure, several methods are particularly useful for identifying and quantifying syringylpropane units. [, ] These include:
- Thioacidolysis: This degradative method selectively cleaves specific linkages in lignin, releasing monomers that can be quantified to estimate the proportion of syringylpropane units. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed structural information about lignin, enabling the identification and quantification of syringylpropane units based on their characteristic signals. [, , ]
- Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique involves thermally degrading lignin into smaller fragments that are then separated and identified, allowing for the determination of syringylpropane-derived products. [, , ]
- Nitrobenzene Oxidation: This method oxidizes lignin, producing vanillin from guaiacylpropane units and syringaldehyde from syringylpropane units. The ratio of these aldehydes provides an indication of the S/G ratio. [, ]
Q7: How does the presence of syringylpropane units affect the application of lignin in materials science?
A7: Syringylpropane content can significantly influence the physical and chemical properties of lignin-based materials. [, ] For instance, lignins with a higher S/G ratio tend to exhibit improved solubility in various solvents, impacting their processability and potential applications in polymer blends and composites. [, ] Furthermore, the presence of syringylpropane units can impact the thermal stability, mechanical strength, and antioxidant properties of lignin-based materials, making them suitable for a broader range of applications. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


